Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate is a synthetic compound belonging to the family of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds that contain a nitrogen atom in the ring structure. This specific compound features a difluoromethylbenzoyl group, which enhances its chemical properties and potential applications. The molecular formula of ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate is , and its molecular weight is approximately 308.28 g/mol.
Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate can be sourced from chemical suppliers and research institutions that specialize in organic synthesis and pharmaceutical compounds. It falls under the classification of organic compounds, specifically as a pyrrole derivative and an aromatic compound due to the presence of the benzoyl group.
The synthesis of ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate typically involves several steps:
The synthesis may require careful control of reaction conditions, such as temperature and time, to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure of the synthesized compound.
The molecular structure of ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate features:
CC(=O)C1=C(NC(=O)C=C1F)C=C(C)C(F)=C
Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate can participate in various chemical reactions:
Reactions involving this compound should be conducted under controlled conditions to prevent side reactions, particularly given the presence of fluorine atoms which can influence reactivity.
The mechanism of action for ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate in biological systems may involve:
Characterization techniques such as infrared spectroscopy and ultraviolet-visible spectroscopy can provide insights into functional groups and electronic transitions within the molecule.
Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate has potential scientific uses in:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: